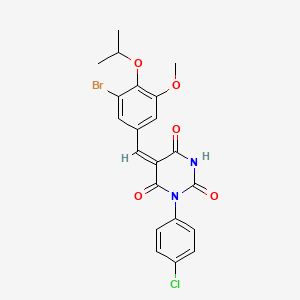![molecular formula C19H22N4O2 B6120986 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120986.png)
2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one, also known as spiroindoline, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Spiroindoline is a heterocyclic compound that contains both an imidazole and an indoline ring structure.
Wirkmechanismus
The mechanism of action of 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and oxidative stress. For example, 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. Moreover, 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Spiroindoline has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of inflammation, and the reduction of oxidative stress. In addition, 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee has been found to have neuroprotective effects by reducing the production of reactive oxygen species and reducing inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee is its high potency and selectivity towards its target proteins. Moreover, 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee has good pharmacokinetic properties and can easily penetrate the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. However, one limitation of 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee is its relatively complex synthesis method, which may limit its availability and use in research.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee. One direction is to optimize the synthesis method to increase the yield and purity of 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee in animal models to determine its efficacy and safety. Moreover, further research is needed to elucidate the mechanism of action of 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee and its potential therapeutic applications in various diseases. Additionally, 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee derivatives can be synthesized and tested for their potential therapeutic applications.
Synthesemethoden
Spiroindoline can be synthesized using a variety of methods, including the condensation of an imidazole with an aldehyde followed by cyclization, or the reaction of an indoline with an isocyanate. One commonly used method involves the reaction of an imidazole with an aldehyde in the presence of a Lewis acid catalyst, followed by cyclization with an amine. This method has been optimized to produce high yields of 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee with good purity.
Wissenschaftliche Forschungsanwendungen
Spiroindoline has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. For example, 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-(4-imidazol-1-ylbenzoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-21-10-2-7-19(18(21)25)8-11-22(13-19)17(24)15-3-5-16(6-4-15)23-12-9-20-14-23/h3-6,9,12,14H,2,7-8,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEWKPXVFMXHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)C(=O)C3=CC=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B6120904.png)
![9-hydroxy-5-(4-methylphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6120912.png)
![4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B6120921.png)
![2-(1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6120927.png)
![4-hydroxy-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6120944.png)
![ethyl 1-[(2-hydroxy-6-methyl-3-pyridinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6120952.png)
![N,1-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6120956.png)
![2-{1-benzyl-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6120962.png)
![3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6120968.png)

![3-({[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6120971.png)

methanone](/img/structure/B6120977.png)
![2-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-3-phenylpropanoic acid](/img/structure/B6120999.png)